8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a spirocyclic hydantoin core fused with a piperidine ring. The compound is characterized by a 2-chlorophenylsulfonyl substituent at position 8 and a methyl group at position 2. Its molecular formula is C₁₆H₁₆ClN₃O₄S (calculated molecular weight: 381.84 g/mol).
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHGPPQSICADHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The chlorophenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
The compound exhibits significant biological properties that are of interest for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives similar to this compound possess notable antimicrobial properties. The effectiveness against various bacterial strains is summarized in the following table:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
In a study evaluating antibacterial activity, derivatives of this compound were found to inhibit bacterial growth effectively, with some exhibiting IC50 values significantly lower than standard antibiotics.
Enzyme Inhibition
The compound has been assessed for its enzyme inhibitory properties:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These findings suggest potential therapeutic applications targeting neurodegenerative diseases and gastrointestinal disorders due to its inhibition of acetylcholinesterase (AChE) and urease.
Antiviral Activity
Some studies indicate that sulfonamide derivatives can exhibit antiviral properties. Compounds structurally related to this target have shown activity against viruses such as the Tobacco Mosaic Virus (TMV), with inhibition rates comparable to established antiviral agents.
Case Studies
Several case studies have highlighted the applications of this compound:
- Antibacterial Activity Study : A recent investigation synthesized various sulfonamide derivatives and tested their efficacy against common bacterial pathogens. Results indicated that the target compound's analogs displayed varying degrees of antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of a series of sulfonamides derived from the same scaffold as our target compound. The results highlighted strong inhibition against AChE and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Mechanism of Action
The mechanism of action of 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The compound’s unique structure allows it to selectively target these receptors, minimizing side effects associated with non-selective opioid agonists .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Antimalarial Activity
The lead antimalarial compounds CWHM-123 and CWHM-505 share the triazaspiro[4.5]decane-2,4-dione core but differ in substituents. CWHM-505, with a 4,5-dichloro-2-hydroxybenzyl group, exhibits 3-fold higher potency (IC₅₀: 0.099 µM) than CWHM-123 (IC₅₀: 0.310 µM) against Plasmodium falciparum 3D5. This highlights the importance of electron-withdrawing chloro groups in enhancing antimalarial efficacy . In contrast, the target compound’s 2-chlorophenylsulfonyl group may alter binding kinetics due to its bulkier sulfonyl moiety and distinct electronic effects.
Anticancer Activity
TRI-BE (8-benzyl derivative) inhibits focal adhesion kinase (FAK) and reduces migration/invasion in prostate cancer cells. The benzyl group’s hydrophobicity likely enhances membrane permeability, whereas the target compound’s sulfonyl group may reduce passive diffusion but improve solubility and target specificity .
Anticonvulsant Activity
Spirohydantoins with 4-fluorophenoxyethyl substituents (e.g., compound 24 in ) showed significant seizure protection in maximal electroshock (MES) tests. The sulfonamide derivatives in this series exhibited lower efficacy compared to amides, suggesting that the target compound’s sulfonyl group might require optimization for anticonvulsant applications .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 381.84 | ~2.5 | Low (sulfonyl group) |
| CWHM-123 | 407.90 | ~3.2 | Moderate (hydroxybenzyl) |
| TRI-BE | 259.31 | ~1.8 | Low (benzyl) |
| 3-methyl-1,3,8-triazaspiro[...] hydrochloride | 219.67 | ~0.5 (ionized) | High (hydrochloride salt) |
The hydrochloride salt of the 3-methyl analogue demonstrates enhanced solubility, suggesting salt formation as a viable strategy for the target compound .
Biological Activity
The compound 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has gained attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄ClN₃O₃S
- Molecular Weight : 315.79 g/mol
Research indicates that compounds in the triazaspirodecane class exhibit significant biological activity through various mechanisms:
- Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes :
- Anticancer Activity :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
-
Efficacy in Anemia Treatment :
A study demonstrated that derivatives of triazaspirodecane effectively upregulated EPO levels in animal models, suggesting a viable pathway for treating anemia through HIF stabilization . -
Cancer Cell Proliferation Inhibition :
Research has shown that certain derivatives inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell cycle regulation. The introduction of the chlorophenyl sulfonyl moiety appears to enhance this inhibitory effect . -
Safety and Toxicology Profile :
Toxicological assessments indicate that while some derivatives exhibit potent biological activity, they also show manageable safety profiles with minimal off-target effects when appropriately modified .
Q & A
Q. Methodological Answer :
- Maximal Electroshock Seizure (MES) Test : Administer compound (30–300 mg/kg) to rodents 30 minutes before inducing seizures via corneal electrodes. Measure protection against hindlimb tonic extension .
- Neurotoxicity Screening : Use the rotorod test to assess motor coordination deficits at 100–500 mg/kg doses. Compounds with a protective index (TD₅₀/ED₅₀) > 4 are prioritized .
Advanced Question: How does the sulfonyl substituent’s position (e.g., 2-chloro vs. 4-chloro) affect biological activity?
Q. Methodological Answer :
- SAR Insights : In spirohydantoins, 2-chlorophenylsulfonyl groups enhance anticonvulsant activity compared to 4-chloro analogs due to improved steric alignment with target receptors (e.g., voltage-gated sodium channels). For example, 2-chloro derivatives show ED₅₀ values < 50 mg/kg in MES tests, while 4-chloro analogs require higher doses .
- Data Contradiction : Some studies report reduced activity with bulkier 3,5-bis(trifluoromethyl) substitutions, highlighting the need for substituent polarity balance .
Advanced Question: What structural insights can X-ray crystallography provide for this compound?
Q. Methodological Answer :
- Key Parameters : Crystallography reveals a planar hydantoin ring (r.m.s. deviation < 0.006 Å) and chair conformation of the cyclohexane ring. The 2-chlorophenylsulfonyl group forms an 82.98° dihedral angle with the hydantoin plane, influencing binding pocket accessibility .
- Hydrogen Bonding : Intermolecular N–H⋯O bonds create centrosymmetric dimers, critical for crystal packing and stability .
Advanced Question: How can molecular docking predict interactions with aldose reductase for antidiabetic applications?
Q. Methodological Answer :
- Protocol :
- Download aldose reductase (ALR2) PDB structure (e.g., 2NVD).
- Prepare the ligand (protonation states, energy minimization).
- Use AutoDock Vina for docking simulations, focusing on the active site’s Tyr48, His110, and Trp111 residues.
- Validate with experimental IC₅₀ data; compounds with docking scores < −8 kcal/mol and π-π stacking with Trp111 show sub-micromolar inhibition .
Advanced Question: How to resolve contradictions in SAR between anticonvulsant and antimalarial studies?
Q. Methodological Answer :
- Case Analysis : While 2-chlorophenylsulfonyl groups enhance anticonvulsant activity, antimalarial spiropiperidine hydantoins (e.g., CWHM-123) require hydrophobic substituents (e.g., isopentyl) for Plasmodium membrane penetration. Use QSAR models to differentiate target-specific pharmacophores .
- Experimental Validation : Test cross-activity in both MES and P. falciparum 3D7 assays to identify dual-target or selective analogs .
Basic Question: What spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows sp³ C–H signals at δ 1.5–2.5 ppm (cyclohexane) and sulfonyl aromatic protons at δ 7.4–7.8 ppm. ¹³C NMR confirms carbonyl carbons at ~175 ppm .
- HRMS : Exact mass calculation (C₁₆H₁₇ClN₂O₄S) should match [M+H]⁺ at 377.0634 .
Advanced Question: What strategies improve solubility for in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydantoin N–H position.
- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size < 200 nm) to enhance aqueous solubility >10-fold .
Advanced Question: How to assess neurotoxicity during preclinical development?
Q. Methodological Answer :
- Comprehensive Profiling :
- In Vitro : Measure IC₅₀ in neuronal cell lines (e.g., SH-SY5Y) using MTT assays.
- In Vivo : Combine rotorod tests with histopathology of brain sections (hippocampus and cortex) post chronic dosing (14–28 days) .
Advanced Question: How to address discrepancies in metabolic stability data across species?
Q. Methodological Answer :
- Microsomal Studies : Compare hepatic S9 fractions from mice, rats, and humans. For unstable compounds (t₁/₂ < 30 min), identify metabolic soft spots via LC-MS/MS (e.g., sulfonyl group oxidation) .
- CYP Inhibition Screening : Prioritize compounds with CYP3A4/2D6 IC₅₀ > 10 µM to avoid drug–drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
